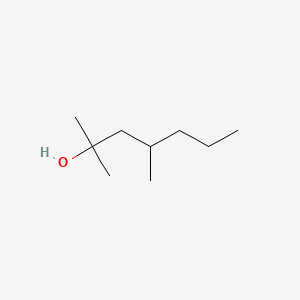
2,4-dimethylheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethylheptan-2-ol is an organic compound with the molecular formula C₉H₂₀O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which also has two methyl groups attached to the fourth carbon. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-dimethylheptan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 2,4-dimethyl-2-heptanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method involves the reduction of 2,4-dimethyl-2-heptanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethyl-2-heptanone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane, 2,4-dimethylheptane, using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products
Oxidation: 2,4-dimethyl-2-heptanone
Reduction: 2,4-dimethylheptane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,4-dimethylheptan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound in studies of alcohol metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects and its role in drug formulation.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethylheptan-2-ol involves its interaction with various molecular targets and pathways:
Enzyme Interaction: It can act as a substrate for alcohol dehydrogenase, leading to its oxidation to the corresponding ketone.
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparison with Similar Compounds
2,4-dimethylheptan-2-ol can be compared with other similar compounds such as:
2-Heptanol: Lacks the additional methyl groups, resulting in different physical and chemical properties.
2,4-Dimethyl-3-heptanol: The position of the hydroxyl group and methyl groups differs, affecting its reactivity and applications.
2,6-Dimethyl-4-heptanol: Another isomer with different substitution patterns, leading to unique properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
CAS No. |
65822-93-7 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2,4-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-6-8(2)7-9(3,4)10/h8,10H,5-7H2,1-4H3 |
InChI Key |
VORBOMMQBCSRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















